![molecular formula C5H11NO B8184387 cis-2-Methoxy-cyclobutylamine](/img/structure/B8184387.png)
cis-2-Methoxy-cyclobutylamine
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Overview
Description
cis-2-Methoxy-cyclobutylamine: is an organic compound with the molecular formula C5H11NO It is a cyclobutylamine derivative where a methoxy group is attached to the second carbon of the cyclobutane ring in the cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methoxy-cyclobutylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutanone derivative with methoxyamine, followed by reduction to yield the desired amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Methoxy-cyclobutylamine can undergo oxidation reactions to form corresponding oximes or nitriles. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclobutylamines with different substituents. Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives. Common reagents include halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Halides, strong bases.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Cyclobutylamines with different substituents.
Substitution: Various cyclobutylamine derivatives.
Scientific Research Applications
cis-2-Methoxy-cyclobutylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclobutane derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of cis-2-Methoxy-cyclobutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the cyclobutylamine moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclobutylamine: A simpler analogue without the methoxy group.
trans-2-Methoxy-cyclobutylamine: The trans isomer of the compound.
Cyclobutanone: A precursor in the synthesis of cis-2-Methoxy-cyclobutylamine.
Uniqueness: this compound is unique due to the presence of the methoxy group in the cis configuration, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other cyclobutylamine derivatives and can lead to different interactions with molecular targets.
Biological Activity
cis-2-Methoxy-cyclobutylamine is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a methoxy group and the cyclobutylamine moiety, allows it to interact with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical formula for this compound is C5H11NO with a molecular weight of approximately 101.15 g/mol. Its structure features a methoxy group (-OCH₃) attached to a cyclobutane ring, which contributes to its unique reactivity and interaction profiles.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methoxy group and the cyclobutylamine moiety can modulate enzyme activities by binding to active sites, potentially leading to inhibition or alteration of enzymatic functions. This interaction is essential in understanding its pharmacological potential.
Enzyme Inhibition
Research indicates that this compound may inhibit various enzymes, which could be beneficial in treating diseases characterized by enzyme dysregulation. For instance, studies have shown that similar cyclobutane derivatives can act as inhibitors of kinases involved in cancer progression .
Anticancer Potential
Preliminary studies suggest that compounds related to this compound exhibit antiproliferative effects against cancer cell lines. For example, cyclobutane derivatives have been evaluated for their ability to inhibit the growth of breast cancer cells, demonstrating significant cytotoxicity .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study focusing on tetraheterocyclic compounds, several derivatives were synthesized and tested for their effects on cell proliferation. Notably, compounds similar to this compound showed significant activity against breast cancer cell lines MCF-7 and MDA-MB-468. The MTT assay results indicated that these compounds could effectively reduce cell viability, suggesting their potential as anticancer agents .
Comparison with Related Compounds
The biological activity of this compound can be compared with other cyclobutane derivatives:
Compound | Biological Activity | Reference |
---|---|---|
Cyclobutylamine | Basic amine properties | |
trans-2-Methoxy-cyclobutylamine | Different interaction profile | |
Cyclobutanone | Precursor in synthesis |
Properties
IUPAC Name |
(1R,2S)-2-methoxycyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-7-5-3-2-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUELCKYQWFSJNE-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CC[C@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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